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Compound of Interest

Compound Name: Boeravinone O

Cat. No.: B570071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone O, a rotenoid isolated from the plant Boerhaavia diffusa, belongs to a class of

natural products known for their diverse biological activities. The precise determination of its

chemical structure is paramount for understanding its structure-activity relationships and for

any further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an

unparalleled, non-destructive analytical technique for the complete structure elucidation of

novel organic molecules like Boeravinone O. This application note provides a detailed

overview and standardized protocols for the use of one-dimensional (1D) and two-dimensional

(2D) NMR spectroscopy in the structural characterization of Boeravinone O.

Note on Data Availability: As of the compilation of this document, comprehensive, publicly

available 1D and 2D NMR spectral data specifically for Boeravinone O could not be located in

the scientific literature. Therefore, to illustrate the application of NMR spectroscopy in the

structural elucidation of this class of compounds, we will utilize the published NMR data for

Boeravinone C, a closely related and well-characterized structural analog also found in

Boerhaavia diffusa. The methodologies and interpretation strategies presented here are directly

applicable to the analysis of Boeravinone O, once its NMR data becomes available.

Data Presentation: NMR Spectroscopic Data for
Boeravinone C
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The following tables summarize the ¹H and ¹³C NMR chemical shifts, as well as key 2D NMR

correlations for Boeravinone C, which are essential for its structural assignment.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Boeravinone C (in CDCl₃)

Position δc (ppm)
δh (ppm, mult.,
J in Hz)

Key HMBC
Correlations
(¹H → ¹³C)

Key COSY
Correlations
(¹H ↔ ¹H)

1 109.1 6.55 (s)
C-2, C-3, C-4a,

C-11a
-

2 164.2 - - -

3 101.2 - - -

4 160.5 - - -

4a 107.9 - - -

6 129.8 - - -

6a 75.9 4.95 (d, 8.0) C-6, C-7, C-12a H-12ax, H-12eq

7 144.1 - - -

8 113.2 6.80 (d, 8.5)
C-6, C-9, C-10,

C-11
H-9

9 128.8 7.85 (d, 8.5) C-7, C-8, C-11 H-8

10 110.5 - - -

11 158.8 - - -

11a 104.5 - - -

12 66.8
4.20 (dd, 8.0,

4.5), 3.80 (t, 8.0)
C-6a, C-12a

H-6a, H-12

(ax/eq)

12a 45.2 - - -

2-OCH₃ 55.4 3.85 (s) C-2 -

3-OCH₃ 56.1 3.90 (s) C-3 -
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Note: Specific assignments for the axial and equatorial protons at C-12 may vary based on

conformational analysis and NOESY data.

Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of

Boeravinone-type compounds are provided below.

1. Sample Preparation

Sample Purity: Ensure the isolated compound is of high purity (>95%), as impurities can

complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.

Solvent: Dissolve 5-10 mg of the purified Boeravinone in approximately 0.6 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of

solvent should be based on the solubility of the compound and should ideally be free of

signals that overlap with key resonances of the analyte.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H

and ¹³C NMR, with its signal set to 0.00 ppm.

2. 1D NMR Spectroscopy

¹H NMR (Proton NMR):

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Parameters:

Spectral Width: ~16 ppm

Acquisition Time: ~2-3 seconds

Relaxation Delay (d1): 1-2 seconds
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Number of Scans: 16-64 (depending on sample concentration)

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation to

improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

¹³C NMR (Carbon-13 NMR):

Instrument: Same as for ¹H NMR.

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker

instruments).

Acquisition Parameters:

Spectral Width: ~220 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay (d1): 2 seconds

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase

and baseline correct the spectrum.

3. 2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-

3 bonds.

Pulse Sequence: A gradient-selected COSY sequence (e.g., 'cosygpqf' on Bruker

instruments) is recommended for artifact suppression.

Acquisition Parameters:

Spectral Width (F1 and F2): Same as ¹H NMR.
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Number of Increments (F1): 256-512

Number of Scans per Increment: 2-8

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond correlations between protons and the carbons they

are attached to (¹H-¹³C).

Pulse Sequence: A gradient-selected, sensitivity-enhanced HSQC sequence (e.g.,

'hsqcedetgpsisp2.3' on Bruker instruments) is preferred.

Acquisition Parameters:

Spectral Width (F2 - ¹H): Same as ¹H NMR.

Spectral Width (F1 - ¹³C): ~165 ppm (or adjusted to cover the relevant carbon region).

Number of Increments (F1): 128-256

Number of Scans per Increment: 4-16

Processing: Apply a sine-bell or a squared sine-bell window function in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and

carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying

quaternary carbons.

Pulse Sequence: A gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker

instruments).

Acquisition Parameters:

Spectral Width (F2 - ¹H): Same as ¹H NMR.
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Spectral Width (F1 - ¹³C): Same as ¹³C NMR.

Number of Increments (F1): 256-512

Number of Scans per Increment: 8-32

Long-range coupling delay (d6): Optimized for an average J-coupling of 8 Hz.

Processing: Apply a sine-bell window function in both dimensions.

Visualizations
Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of a

Boeravinone using NMR spectroscopy.
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NMR Structure Elucidation Workflow

Key 2D NMR Correlations for Boeravinone C

The following diagrams visualize the key COSY and HMBC correlations that are instrumental in

assembling the structure of Boeravinone C.

Key 2D NMR Correlations

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary

data to unambiguously determine the complex structure of natural products like the

Boeravinones. The systematic application of the protocols outlined in this note, followed by

careful analysis of the spectral data, allows for the complete assignment of all proton and

carbon signals and the elucidation of the molecular connectivity. While the specific data for

Boeravinone O is not yet widely available, the presented workflow using Boeravinone C as a

template serves as a comprehensive guide for researchers in the field of natural product

chemistry and drug discovery.

To cite this document: BenchChem. [Elucidating the Structure of Boeravinone O: An NMR
Spectroscopy Application Note]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b570071#nmr-spectroscopy-for-boeravinone-o-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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